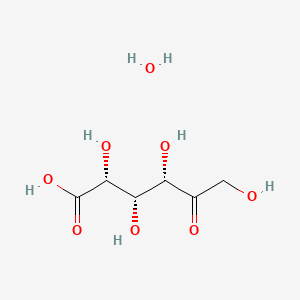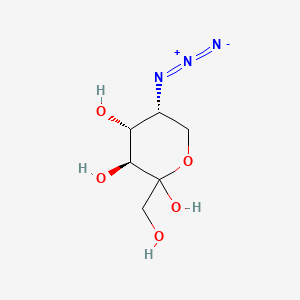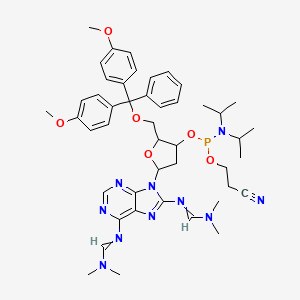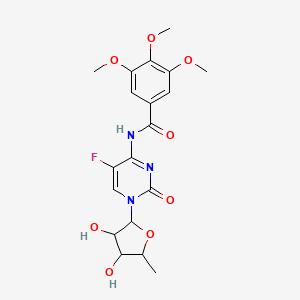
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate is a compound with significant importance in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate typically involves the oxidation of D-galactose. The reaction conditions often include the use of specific oxidizing agents and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes, utilizing advanced technologies to maintain the purity and yield of the product. The use of biocatalysts and enzymatic reactions is also explored to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be utilized in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate is used as a precursor for synthesizing complex molecules and as a reagent in various chemical reactions .
Biology
In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases .
Medicine
In medicine, this compound is explored for its therapeutic potential, particularly in the treatment of metabolic disorders and as an active ingredient in pharmaceutical formulations .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as an additive in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate involves its interaction with specific molecular targets and pathways. It acts by modulating enzymatic activities and influencing metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid: A sugar acid that is a metabolic breakdown product of galactose.
D-Galactonic acid: Another sugar acid with similar structural properties.
Uniqueness
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H12O8 |
|---|---|
Peso molecular |
212.15 g/mol |
Nombre IUPAC |
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);1H2/t3-,4+,5-;/m1./s1 |
Clave InChI |
WHYWZBQECQWQHG-YMDUGQBDSA-N |
SMILES isomérico |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O.O |
SMILES canónico |
C(C(=O)C(C(C(C(=O)O)O)O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {1-[(4-hydroxyphthalazin-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B14103730.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103742.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103743.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14103745.png)
![1-(3-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103753.png)
![1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103757.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103760.png)

![N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14103769.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14103776.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B14103784.png)
![1-{4-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14103787.png)

